1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure combining benzhydryl, furan, and pyridine moieties
Scientific Research Applications
1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
The synthesis of 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-(furan-2-yl)pyridine, is synthesized through a Suzuki-Miyaura coupling reaction.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the furan and pyridine rings.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be compared with similar compounds such as:
Benzhydryl Ureas: Compounds with similar benzhydryl and urea structures but different substituents.
Furan-Pyridine Derivatives: Compounds containing both furan and pyridine rings but lacking the benzhydryl group.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties .
Properties
IUPAC Name |
1-benzhydryl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYSTCWVPVSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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